2-Isocyanatoethyl methacrylate

Copolymerization Reactivity Ratios Polymer Design

2-Isocyanatoethyl methacrylate (IEM) is a bifunctional monomer combining a polymerizable methacrylate group with a highly reactive isocyanate group. Unlike IPDI or HDI, its NCO reactivity is comparable to aromatic isocyanates, enabling efficient polyol capping for urethane acrylate oligomers in UV-curable coatings. Known reactivity ratios (r1, r2) and Q-e parameters (Q=0.89, e=0.60) allow rational design of dental adhesives with consistent crosslinking. Copolymerization generates pendant NCO groups for latent modification in moisture-curing primers and adhesives. Choose IEM for predictable performance without reformulation risk.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 30674-80-7
Cat. No. B1223184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanatoethyl methacrylate
CAS30674-80-7
Synonyms2-isocyanatoethyl methacrylate
2-methacryloyloxyethyl isocyanate
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN=C=O
InChIInChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3
InChIKeyRBQRWNWVPQDTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanatoethyl methacrylate (IEM, CAS: 30674-80-7) Technical Profile for Industrial Procurement


2-Isocyanatoethyl methacrylate (IEM, CAS 30674-80-7) is a bifunctional monomer characterized by both a polymerizable methacrylate group and a highly reactive isocyanate group . This combination enables its use as a building block for complex polymer architectures, including crosslinked networks and functionalized copolymers [1]. The compound typically appears as a clear liquid, with a boiling point of 211°C, a density of 1.098 g/mL at 25°C, and is commercially available at purities of 98% or higher, often stabilized with ≤0.1% BHT to prevent premature polymerization [2].

The Risk of Substituting 2-Isocyanatoethyl methacrylate (IEM) in Polymer Formulations


In-class substitution of 2-Isocyanatoethyl methacrylate with other isocyanate-functional or methacrylate monomers is not a straightforward exchange due to its specific reactivity profile. The reactivity of the isocyanate group in IEM is distinctly different from other common aliphatic isocyanates like isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI), and its methacrylate moiety exhibits specific copolymerization reactivity ratios with common comonomers like methyl methacrylate (MMA) and n-butyl acrylate (NBA) [1][2]. These differences dictate the kinetics of polymer formation, the composition of the final copolymer, and the resulting material properties, making direct substitution without reformulation a high-risk endeavor for product performance and consistency.

Quantitative Differentiation of 2-Isocyanatoethyl methacrylate (IEM) Versus Key Comparators


Copolymerization Kinetics: IEM Reactivity Ratios with Styrene, MMA, and n-Butyl Acrylate

The free-radical copolymerization behavior of IEM with common vinyl monomers is quantitatively defined, enabling precise prediction of copolymer composition. A comparative study determined the monomer reactivity ratios (r1 for IEM, r2 for comonomer). For instance, with methyl methacrylate (MMA), r1 = 1.19 and r2 = 0.84, indicating a slight preference for IEM incorporation [1]. This is a stark contrast to α-isocyanatoethyl acrylate (α-EIA), a closely related analog, which exhibits a reactivity ratio of r1 = 7.00 with MMA [2]. This data is essential for designing copolymers with controlled composition for applications such as dental adhesives [3].

Copolymerization Reactivity Ratios Polymer Design

Isocyanate Reactivity: IEM Performance Versus Aliphatic and Aromatic Isocyanates

The reactivity of the isocyanate (NCO) group in IEM is critical for its use as a crosslinker or functionalizing agent. Technical data indicates that IEM's NCO group exhibits significantly higher reactivity compared to standard aliphatic isocyanates like isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI), and instead, its reactivity is comparable to that of aromatic isocyanates [1]. This is a key differentiator from other methacrylate monomers that lack an NCO group or have less reactive aliphatic NCO groups.

Isocyanate Chemistry Reaction Kinetics Polyurethane Synthesis

Molecular Parameters: Q-e Values for Predictive Copolymerization Design

The Alfrey-Price Q-e scheme provides a semi-empirical framework for predicting monomer reactivity in free-radical copolymerization. For IEM, these values have been experimentally determined as Q = 0.89 and e = 0.60 [1]. These values are distinct from those of its analog, α-EIA, which has Q = 7.64 and e = 0.74 [2]. The significantly lower Q value for IEM suggests a much less reactive radical, while its positive e value indicates an electron-deficient double bond. These fundamental parameters allow researchers to computationally screen and predict IEM's copolymerization behavior with a wide range of other vinyl monomers, a capability not possible with qualitative descriptions alone.

Polymer Physics Copolymerization Modeling Q-e Scheme

Primary Industrial Applications for 2-Isocyanatoethyl methacrylate (IEM) Supported by Evidence


Synthesis of UV-Curable Urethane Acrylate Oligomers for High-Performance Coatings

The high NCO reactivity of IEM, comparable to aromatic isocyanates, allows for efficient capping of polyols to produce urethane acrylate oligomers [1]. These oligomers, when formulated with photoinitiators, undergo rapid UV curing to form coatings with excellent adhesion, chemical resistance, and mechanical strength. This is a direct application of IEM's bifunctionality, where the isocyanate group first reacts to form a urethane linkage, and the methacrylate group later participates in UV-induced polymerization.

Development of Advanced Dental Adhesives with Controlled Copolymer Composition

The established reactivity ratios (r1, r2) and Q-e parameters (Q=0.89, e=0.60) for IEM enable the rational design of dental adhesives [1]. By using this quantitative data, formulators can predict the composition of copolymers formed between IEM and other monomers like 2-hydroxyethyl methacrylate (HEMA). This ensures a consistent and high degree of crosslinking, which is critical for the long-term durability and bonding strength of dental restorations [2].

Functionalization of Polymers via Pendant Isocyanate Groups for Post-Polymerization Modification

IEM can be copolymerized with other methacrylates to create polymer backbones bearing pendant, unreacted isocyanate groups [1]. These groups serve as latent reactive handles for subsequent modification with amines, alcohols, or other nucleophiles. This capability is exploited in applications like moisture-curing primers and adhesives, where the pendant NCO groups react with atmospheric moisture to create a crosslinked network, providing strong adhesion to both organic and inorganic substrates [2].

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